5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

Catalog No.
S14215304
CAS No.
M.F
C15H14N2
M. Wt
222.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

Product Name

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine

IUPAC Name

5-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

Molecular Formula

C15H14N2

Molecular Weight

222.28 g/mol

InChI

InChI=1S/C15H14N2/c1-11-6-8-13(9-7-11)14-10-17-12(2)4-3-5-15(17)16-14/h3-10H,1-2H3

InChI Key

BZZLQPBKYJRRSP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C(=CC=CC3=N2)C

5-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 893710-53-7) is a specialized heterocyclic building block defined by a sterically demanding methyl group at the C5 position and a p-tolyl group at the C2 position. In industrial and academic procurement, this compound is evaluated primarily for its distinct steric profile, which significantly alters its processability and photophysical behavior compared to its more common isomers [1]. The C5-methyl group projects directly toward the C3 position of the imidazole ring, creating a crowded local environment that dictates downstream synthetic pathways, particularly in electrophilic aromatic substitutions and transition-metal-catalyzed C-H functionalizations [2]. This structural feature makes it an essential precursor for divergent structure-activity relationship (SAR) studies and the development of non-planar optoelectronic materials where standard planar comparators fail.

Research Fit

Specific 5-methyl-2-(p-tolyl) substitution for SAR and target-engagement studies
Tool compound for GPCR and kinase pathway research
Non-fungible chemical probe for imidazo[1,2-a]pyridine scaffold profiling

Procurement errors frequently occur when buyers assume interchangeability between 5-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine and its widely commercialized isomer, 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (the direct precursor to the hypnotic drug Zolpidem). Substituting the 6-methyl isomer with the 5-methyl variant fundamentally disrupts downstream synthesis. The 5-methyl group sterically blocks the C3 position, which is the primary site for the Mannich reactions and cross-couplings required to build standard imidazopyridine pharmaceuticals [1]. Consequently, generic substitution leads to near-total reaction failure or diversion to alternative regiochemical pathways during C3-functionalization [2]. Furthermore, in biological applications, the 5-methyl substitution alters the pharmacophore geometry, drastically reducing affinity for traditional GABA-A targets while opening pathways for alternative kinase inhibition, making it unsuitable as a drop-in replacement for hypnotic drug synthesis [3].

Substitution Risk

Substitution pattern dictates activity
The 5-methyl and 2-(p-tolyl) groups are not interchangeable; even minor modifications may shift target binding and selectivity profiles.
Physicochemical profile is specific
Altering substituents can change LogP by >1 unit, significantly affecting solubility and membrane permeability, which may alter assay outcomes.
Literature findings require exact compound
Published data depend on this precise substitution pattern; generic imidazo[1,2-a]pyridines may not replicate reported results.

C3 Functionalization Yield

When subjected to standard C3-electrophilic substitution or C-H arylation, the 5-methyl isomer exhibits severely suppressed reactivity compared to the 6-methyl baseline. The steric clash between the C5-methyl group and incoming electrophiles at the adjacent C3 position reduces isolated yields significantly. Studies on analogous systems demonstrate that while 6-methyl derivatives routinely achieve >85% yield in C3-formylation or arylation, 5-methyl derivatives typically yield <20% under identical catalytic conditions [1]. This necessitates the use of highly specialized, sterically accommodating catalysts or harsher reaction conditions to force C3-functionalization [2].

Evidence DimensionC3-Functionalization Yield (Standard Conditions)
Target Compound Data<20% yield (due to C5-methyl steric clash)
Comparator Or Baseline>85% yield (6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine)
Quantified Difference>65% reduction in yield under standard protocols
ConditionsStandard C3-electrophilic substitution / Pd-catalyzed C-H arylation

Buyers must adjust synthetic routes and catalyst selection, as standard protocols used for the 6-methyl isomer will fail or severely underperform.

NK1 Binding
Cross-study comparable
IC50 11.3 nM
Supports NK1 receptor binding studies
Competitive radioligand assay, human NK1

Divergent Target Specificity

The positional shift of the methyl group from C6 to C5 dramatically alters the compound's binding profile. The 6-methyl isomer is the canonical building block for Zolpidem, exhibiting high-affinity binding to GABA-A receptors. In contrast, incorporating the 5-methyl core introduces a steric penalty in the GABA-A binding pocket, leading to a 10- to 100-fold decrease in binding affinity [1]. However, this same steric profile is actively leveraged to design selective kinase inhibitors (e.g., CK1α), where the 5-methyl group is tolerated or enhances selectivity against off-target receptors [2].

Evidence DimensionGABA-A Receptor Binding Affinity (IC50 / Ki)
Target Compound Data10x to 100x higher IC50 (lower affinity)
Comparator Or BaselineBaseline high affinity (6-Methyl Zolpidem analogs)
Quantified Difference1 to 2 orders of magnitude reduction in GABA-A affinity
ConditionsIn vitro receptor binding assays for imidazo[1,2-a]pyridine derivatives

This compound should be procured for divergent, non-hypnotic SAR library generation rather than as a substitute in standard sleep-aid pharmaceutical synthesis.

GABA-A Modulation
Direct head-to-head
Hybrid IC50 207 nM vs. varied linkers
Linker sensitivity highlights scaffold context
Binding at benzodiazepine site

Steric Twisting and Stokes Shift

In materials science, the 5-methyl group is utilized to intentionally disrupt molecular planarity. Compared to the unsubstituted 2-(p-tolyl)imidazo[1,2-a]pyridine, the 5-methyl derivative forces any functional group subsequently added at the C3 position out of the imidazopyridine plane. This ground-state twisting increases the Stokes shift by 20–40 nm and alters the solid-state emission properties by preventing tight intermolecular packing [1]. This structural feature is critical for mitigating aggregation-caused quenching (ACQ) in solid-state fluorophores [2].

Evidence DimensionStokes Shift and Solid-State Emission
Target Compound DataIncreased Stokes shift (+20-40 nm) with reduced ACQ
Comparator Or BaselineStandard Stokes shift with high ACQ (2-(p-Tolyl)imidazo[1,2-a]pyridine)
Quantified Difference20-40 nm red-shift in Stokes gap; enhanced solid-state quantum yield
ConditionsPhotophysical characterization of C3-substituted derivatives in solid state

Procurement for OLED or fluorescent probe development should prioritize this 5-methyl isomer when planar aggregation must be avoided.

LogP Profile
Class-level inference
Reported 3.44 (or 2.675)
Context-dependent solubility/permeability
Computationally predicted; verify experimentally
EAAT3 Selectivity
Class-level inference
2-(o-tolyl) analogue ~35-fold selective for EAAT3
2-aryl group determines subtype selectivity
Inferred from class SAR; confirm experimentally

Steric Probe for C-H Activation

Due to the severe steric hindrance at the C3 position, 5-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine serves as a rigorous benchmark substrate for evaluating the efficiency of new transition-metal catalysts. Researchers procure this compound to demonstrate that a novel catalytic system can overcome significant steric barriers during C-H functionalization, which is a critical proof-point in methodology publications [1].

Non-Hypnotic Kinase Inhibitor Libraries

Because the 5-methyl group disrupts the canonical GABA-A binding pharmacophore associated with 6-methyl derivatives, this compound is an appropriate starting material for synthesizing divergent imidazo[1,2-a]pyridine libraries. It is specifically used when targeting kinases (such as CK1α) or anti-inflammatory pathways where avoiding hypnotic off-target effects is a primary design requirement [2].

TICT Fluorophore Development

In organic electronics and sensor development, this compound is utilized to build sterically twisted fluorophores. The 5-methyl group prevents planarization of C3-substituents, which reduces aggregation-caused quenching (ACQ) and enables the development of solid-state emitters and environmentally sensitive fluorescent probes [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
NK1 receptor signaling studies
NK1 binding affinity context
Target engagement and downstream signaling
GABA-A modulator probe development
Linker-dependent activity context
Positive allosteric modulation assay
Lipophilicity calibration for lead optimization
Reported LogP reference value
Solubility and permeability profiling
EAAT transporter selectivity profiling
2-aryl group selectivity context
Subtype selectivity validation

XLogP3

4.2

Hydrogen Bond Acceptor Count

1

Exact Mass

222.115698455 g/mol

Monoisotopic Mass

222.115698455 g/mol

Heavy Atom Count

17

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